molecular formula C6H9F2N B1459329 6,6-Difluorobicyclo[3.1.0]hexan-3-amine CAS No. 1393541-13-3

6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Cat. No.: B1459329
CAS No.: 1393541-13-3
M. Wt: 133.14 g/mol
InChI Key: SZCZPSZRXWBDBG-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a useful research compound. Its molecular formula is C6H9F2N and its molecular weight is 133.14 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6,6-Difluorobicyclo[3.1.0]hexan-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s rigid bicyclic structure allows it to act as a mimetic for other cyclohexane derivatives, potentially influencing enzyme activity and protein conformation. Studies have shown that this compound can interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and affect its catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Additionally, the compound has been shown to affect the proliferation and differentiation of various cell types, including cancer cells and stem cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent substrate access and thus inhibit the enzyme’s activity. Furthermore, this compound can interact with transcription factors, leading to changes in gene expression. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the binding pocket of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to understand its potential therapeutic applications and toxicity. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular signaling. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The presence of fluorine atoms in the compound can also affect its metabolic stability and the formation of reactive intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biological activity. The compound has been found to localize primarily in the cytoplasm and the nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, thereby modulating its activity and function .

Biological Activity

6,6-Difluorobicyclo[3.1.0]hexan-3-amine, also known as rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, is a bicyclic amine compound notable for its unique molecular structure and potential therapeutic applications. Its molecular formula is C6H9F2N, with a molecular weight of 133.14 g/mol. The incorporation of fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including viral proteins and cellular receptors involved in viral replication. Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against respiratory viruses such as human respiratory syncytial virus (hRSV). The mechanism likely involves binding to viral proteins or host cell receptors, inhibiting viral replication and potentially enhancing the efficacy of existing antiviral therapies .

Biological Activity Studies

Research has indicated several key areas where this compound shows promise:

  • Antiviral Properties : Initial findings suggest that the compound may effectively inhibit the replication of hRSV by interacting with viral proteins .
  • Binding Affinity : Interaction studies have highlighted its binding affinity to various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralInhibits replication of hRSV; potential interaction with viral proteins
Binding AffinityInteraction with enzymes and receptors; critical for therapeutic applications

Case Studies

A recent study evaluated the compound's effectiveness as a rigidified analog in the development of Maraviroc analogs, which are designed to block HIV entry into cells. The study utilized in silico methods to assess the biological activity of these compounds, indicating that structural modifications could enhance their efficacy against HIV .

Another research effort focused on the synthesis of bicyclo[3.1.0]hexanes using advanced cycloaddition techniques, which may lead to new derivatives with improved biological properties . These studies underscore the versatility and potential applications of this compound in drug development.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a comparison table has been created:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
rac-(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochlorideC6H10ClNLacks fluorination; different stereochemistry
rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-6-amineC6H10F2NContains different fluorination pattern
rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochlorideC6H10ClNDifferent position for amine group

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCZPSZRXWBDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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